molecular formula C20H21Br2N5O4S B2642627 Macitentan (n-butyl analogue) CAS No. 556797-16-1

Macitentan (n-butyl analogue)

Cat. No.: B2642627
CAS No.: 556797-16-1
M. Wt: 587.29
InChI Key: OZBDTKLWBSATSN-UHFFFAOYSA-N
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Description

Macitentan (ACT-064992) is a dual endothelin receptor antagonist (ERA) targeting both ETA and ETB receptors, approved for pulmonary arterial hypertension (PAH) . Its n-butyl analogue, a structural derivative, retains the core pharmacophore but substitutes a butyl group, enhancing lipophilicity and tissue penetration . This modification contributes to prolonged receptor occupancy and improved clinical efficacy in PAH and idiopathic pulmonary fibrosis (IPF) . Macitentan’s active metabolite, ACT-132577, has a 48-hour half-life, enabling once-daily dosing .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Br2N5O4S/c1-2-3-10-32(28,29)27-18-17(14-4-6-15(21)7-5-14)19(26-13-25-18)30-8-9-31-20-23-11-16(22)12-24-20/h4-7,11-13H,2-3,8-10H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBDTKLWBSATSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Br2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of macitentan (n-butyl analogue) involves several steps, starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine. The process includes the following key steps :

    Nucleophilic substitution: The initial step involves the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with an appropriate nucleophile to introduce the n-butyl group.

    Ether formation: The intermediate product undergoes ether formation with 2-(5-bromo-2-pyrimidinyl)oxyethanol.

    Sulfonamide formation: The final step involves the formation of a sulfonamide group by reacting the intermediate with a suitable sulfonamide reagent.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Macitentan (n-butyl analogue) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Pulmonary Arterial Hypertension (PAH)
Macitentan is primarily recognized for its role in treating PAH, a condition characterized by high blood pressure in the pulmonary arteries. The n-butyl analogue exhibits similar properties, potentially offering enhanced efficacy or reduced side effects compared to its parent compound.

  • Mechanism of Action : Macitentan acts as a dual antagonist of endothelin receptors ETA and ETB, inhibiting the effects of endothelin-1, a potent vasoconstrictor that contributes to PAH pathophysiology .

1.2 Idiopathic Pulmonary Fibrosis (IPF)
Recent studies suggest that Macitentan may also be beneficial in managing IPF. The compound's ability to modulate vascular remodeling and inflammation could provide therapeutic advantages in fibrotic lung diseases .

Research Findings and Case Studies

2.1 Efficacy Studies
Clinical trials have demonstrated the efficacy of Macitentan in improving exercise capacity and reducing clinical worsening in PAH patients. The long-term phase 3 study showed significant improvements compared to placebo .

2.2 Pharmacokinetic Studies
A physiological-based pharmacokinetic model was developed for Macitentan, allowing for predictions regarding drug-drug interactions, particularly with CYP3A4 inhibitors and inducers. This model aids in understanding how Macitentan's metabolism may be affected by other medications, which is crucial for patient safety .

Data Tables

ConcentrationVolume for 10 mgVolume for 5 mgVolume for 1 mg
1 mM17.0277 mL8.5138 mL1.7028 mL
5 mM3.4055 mL1.7028 mL0.3406 mL
10 mM1.7028 mL0.8514 mL0.1703 mL

Mechanism of Action

Macitentan (n-butyl analogue) exerts its effects by binding to endothelin A and endothelin B receptors, blocking the signaling pathways activated by endothelin-1. This inhibition prevents the vasoconstrictive and proliferative effects of endothelin-1, leading to reduced blood pressure in the pulmonary arteries. The molecular targets involved include the G protein-coupled receptors and the downstream signaling pathways that regulate calcium levels and cell proliferation .

Comparison with Similar Compounds

Receptor Binding and Mechanism

  • Macitentan vs. Bosentan/Ambrisentan: Macitentan exhibits a hydrophobic binding mode with endothelin receptors, minimizing electrostatic interactions. This results in insurmountable antagonism and prolonged receptor occupancy (>17 hours) compared to bosentan’s competitive binding . In vivo, macitentan achieved 4× higher lung tissue concentrations than bosentan in rat models, correlating with superior inhibition of right ventricular remodeling .

Potency and Selectivity

Compound ETA IC50 (nM) ETB IC50 (nM) Selectivity (ETA/ETB)
Macitentan 0.5 391 782:1
Bosentan 4.7 95 20:1
Ambrisentan 0.01 12,000 1,200:1
Sitaxsentan 1.4 >10,000 >7,000:1

Data derived from receptor-binding assays .

Pharmacokinetic and Tissue Distribution

Key Parameters

Parameter Macitentan Bosentan Ambrisentan
Half-life (h) 16 (parent) 5.4 15
Active Metabolite ACT-132577 (48h) Ro 48-5033 (9h) None
Bioavailability ~100% 50% 90%
Tissue Penetration High (lung/RV) Moderate Low

Sources:

  • Tissue Distribution :
    Macitentan’s lipophilicity enables 4× higher lung concentrations than bosentan at equivalent plasma exposures, critical for targeting PAH .

Clinical Efficacy

SERAPHIN Trial Highlights (Macitentan vs. Placebo):

  • 45% reduction in morbidity/mortality risk (p < 0.001) .
  • 39% risk reduction in PAH progression (vs. 18% for bosentan in EARLY trial) .

Preclinical Superiority:

  • In bleomycin-induced pulmonary hypertension rats, macitentan reduced mPAP by 62% vs. bosentan’s 58% (p < 0.05) .

Adverse Event Profiles

Adverse Event Macitentan Bosentan Ambrisentan
Hepatotoxicity 3.4% 11% 0.5%
Anemia 13% 4% 2%
Peripheral Edema 9% 14% 17%

Data from SERAPHIN, BREATHE-1, and ARIES trials .

Hepatobiliary Transporter Inhibition

Compound BSEP IC50 (µM) OATP1B1 IC50 (µM)
Macitentan 12 2
Bosentan 42 36
Sitaxsentan 15 47

Higher BSEP inhibition correlates with hepatotoxicity risk .

Drug-Drug Interaction Potential

  • Bosentan : Moderate CYP3A4 induction, requiring monitoring with warfarin or hormonal contraceptives .

Structural and Patent Considerations

  • n-butyl Analogue Uniqueness : The butyl group enhances lipophilicity (cLogP = 4.2 vs. 3.8 for bosentan), improving tissue retention .
  • Patent Validity: The CNIPA upheld macitentan’s inventiveness due to structural novelty and unpredictable efficacy despite prior art .

Biological Activity

Macitentan, a dual endothelin receptor antagonist, has garnered attention for its potential therapeutic applications in pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF). The n-butyl analogue of macitentan offers a unique profile that enhances its biological activity. This article delves into the biological mechanisms, pharmacokinetics, and comparative efficacy of macitentan and its n-butyl analogue, supported by diverse research findings.

Macitentan (CAS No. 556797-16-1) is characterized by its non-peptide structure that selectively antagonizes endothelin receptors ETA and ETB. The n-butyl analogue retains the core structure of macitentan while enhancing lipophilicity and receptor binding kinetics.

PropertyValue
Molecular FormulaC₂₀H₂₁Br₂N₅O₄S
Molecular Weight587.28 g/mol
pKa6.2
LogD2.9

The binding affinity of macitentan to ETA receptors is significantly higher than that to ETB receptors, with reported IC50 values of 1.3 nM for ETA and 14.5 μM for ETB . This selective binding is crucial for its therapeutic efficacy, particularly in conditions characterized by elevated endothelin-1 levels.

Pharmacokinetics

Macitentan exhibits favorable pharmacokinetic properties, including a long half-life and sustained receptor occupancy. Studies indicate that macitentan maintains receptor occupancy for approximately 17 minutes compared to only 1 minute for bosentan and ambrisentan . This prolonged action leads to insurmountable antagonism of ET-1 signaling in pulmonary arterial smooth muscle cells (PASMC), enhancing its therapeutic potential in PAH .

Pharmacokinetic Profile:

ParameterValue
Half-life~16 hours
Maximum Concentration (Cmax)Significant plasma concentrations observed post-administration

Comparative Efficacy in Animal Models

Research comparing the efficacy of macitentan and bosentan in various animal models of pulmonary hypertension has demonstrated superior outcomes with macitentan. In a bleomycin-treated rat model, macitentan significantly reduced right ventricular hypertrophy and prevented pulmonary vascular remodeling at lower doses than bosentan .

Efficacy Results:

TreatmentDoseOutcome
Macitentan100 mg/kg/dayPrevented RV hypertrophy; improved vascular remodeling
Bosentan300 mg/kg/dayNo significant effect on RV hypertrophy

Case Studies and Clinical Trials

The SERAPHIN trial highlighted macitentan's effectiveness in reducing morbidity and mortality risks in PAH patients by 45% when administered at a dose of 10 mg daily . This clinical evidence supports the compound's role as a first-line treatment option.

Q & A

Q. What analytical methods are recommended for quantifying Macitentan and its degradation products in preclinical samples?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is validated for separating Macitentan and its impurities. This method uses a C18 column with a gradient elution system (methanol and phosphate buffer, pH 3.0) and UV detection at 254 nm. Key validation parameters include specificity (resolution >2.0 between peaks), accuracy (98–102% recovery), and precision (%RSD <2.0 for retention time). Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions are critical for identifying unknown impurities .

Q. How does Macitentan (n-butyl analogue) interact with endothelin receptors ETA and ETB?

Macitentan acts as a dual ETA/ETB antagonist, with IC50 values of 3.4 nM (ETA) and 987 nM (ETB). Receptor binding assays using radiolabeled endothelin-1 and competitive inhibition protocols are standard for determining selectivity. The higher affinity for ETA suggests its primary role in blocking pathological vasoconstriction and fibrosis, while ETB antagonism may modulate clearance mechanisms .

Q. What in vitro assays are used to assess Macitentan’s anti-fibrotic activity?

Fibroblast proliferation assays (e.g., TGF-β-induced collagen synthesis in lung fibroblasts) and endothelin-1-stimulated smooth muscle cell contraction models are commonly employed. IC50 values derived from dose-response curves help compare potency with other endothelin receptor antagonists like Bosentan .

Advanced Research Questions

Q. What experimental models are suitable for evaluating Macitentan’s efficacy in pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF)?

  • In vivo : Rodent models of monocrotaline-induced PAH or bleomycin-induced lung fibrosis. Endpoints include right ventricular hypertrophy, collagen deposition (Masson’s trichrome staining), and hemodynamic measurements (e.g., mean pulmonary arterial pressure).
  • In vitro : Co-cultures of endothelial cells and fibroblasts to mimic vascular remodeling. Macitentan’s inhibition of endothelin-1-induced ERK phosphorylation can be quantified via Western blot .

Q. How can researchers address discrepancies in pharmacokinetic data between parent compounds and metabolites?

In human studies, the active metabolite ACT-132577 exhibits 2.7-fold higher AUC0–∞ than Macitentan. To resolve discrepancies:

  • Perform metabolite profiling using LC-MS/MS to identify hydrolysis products (e.g., ACT-373898) and glucuronide conjugates.
  • Use physiologically based pharmacokinetic (PBPK) modeling to account for inter-species differences in metabolism and clearance .

Q. What strategies validate the synthesis and biological activity of Macitentan derivatives in patent disputes?

The CNIPA upheld Macitentan’s validity by emphasizing structural similarity to prior analogs (e.g., Compound 104) and extrapolation of IC50 data. Key steps:

  • Synthesize derivatives via isosteric substitutions (e.g., n-butyl group) and confirm purity via NMR and HPLC (>98%).
  • Compare receptor binding affinity and in vivo efficacy (e.g., PAH rodent models) to establish enhanced therapeutic potential .

Q. How should researchers design combination therapies involving Macitentan and chemotherapeutic agents?

Preclinical studies in non-small cell lung cancer (NSCLC) models show synergistic effects with paclitaxel. Design considerations:

  • Use staggered dosing (e.g., Macitentan pretreatment to block endothelin-mediated survival signals).
  • Assess apoptosis via Annexin V/PI staining and validate pathway inhibition (e.g., reduced Akt phosphorylation) .

Methodological Challenges & Data Analysis

Q. What statistical approaches resolve contradictions in endothelin receptor binding data across studies?

Meta-analysis of IC50 values using random-effects models accounts for variability in assay conditions (e.g., cell type, endothelin-1 concentration). Sensitivity analysis can identify outliers due to non-specific binding or metabolite interference .

Q. How are forced degradation studies optimized to comply with ICH guidelines for Macitentan?

Stress testing includes:

  • Acidic/alkaline hydrolysis : 0.1N HCl/NaOH at 80°C for 24 hours.
  • Oxidative degradation : 3% H2O2 at room temperature for 6 hours.
  • Photostability : Exposure to 1.2 million lux-hours UV light. Degradation products are quantified against spiked impurity standards, ensuring method robustness via Youden’s ruggedness test .

Q. What in silico tools predict Macitentan’s off-target interactions?

Molecular docking (AutoDock Vina) and pharmacophore modeling (Discovery Studio) assess binding to non-endothelin targets (e.g., GPCRs). Validation via radioligand displacement assays reduces false positives from homology modeling .

Tables

Q. Table 1. Key Pharmacological Parameters of Macitentan

ParameterValue (ETA)Value (ETB)Assay TypeReference
IC503.4 nM987 nMRadioligand binding
pA26.75.5Functional assay
Metabolite AUC ratio1:2.7-Human PK study

Q. Table 2. Experimental Models for Macitentan Efficacy Testing

Model TypeEndpointOutcome (vs. Control)Reference
NSCLC brain metastasisTumor volume reduction65% (p<0.01)
Monocrotaline-induced PAHMean PAP decrease25 mmHg (p<0.05)

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